Lipophilicity Enhancement: XLogP3 Shift of +0.94 vs. Non-Fluorinated Parent
The 5-fluoro substituent increases computed lipophilicity. The target compound exhibits an XLogP3-AA value of 2.0 [1], compared to Log P = 1.06 for the non-fluorinated parent 1,2,3,4-tetrahydroquinoline-2-carboxylic acid [2], representing a +0.94 log unit increase. This difference is significant: in medicinal chemistry, a ΔLogP of ~0.9 typically corresponds to an approximately 8-fold increase in partition coefficient, which translates to enhanced passive membrane permeability but also potentially altered metabolic clearance profiles. This property differentiates the compound from all non-fluorinated THQ-2-carboxylic acid analogs.
| Evidence Dimension | Lipophilicity (logP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid (non-fluorinated parent): Log P = 1.06 |
| Quantified Difference | Δ = +0.94 log units (~8× increased partition coefficient) |
| Conditions | Computed values: PubChem XLogP3 algorithm (target); Chembase Log P (comparator). Both are predicted/calculated properties. |
Why This Matters
The ~0.94 log unit lipophilicity shift directly impacts all partitioning-dependent biological processes, making the 5-fluoro compound experimentally distinguishable from the parent scaffold in any ADME or permeability assay, and therefore non-interchangeable in SAR series.
- [1] PubChem. (2021). 5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CID 17954868). XLogP3-AA = 2.0. National Center for Biotechnology Information. View Source
- [2] Chembase. (n.d.). 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid (ID: 813606). Log P = 1.06. Retrieved from https://www.chembase.cn View Source
